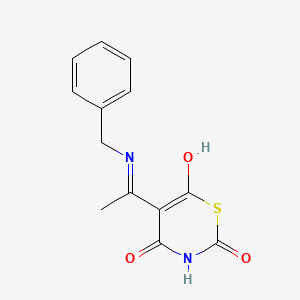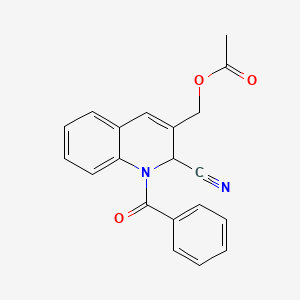![molecular formula C14H19F3N2O B15283722 N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B15283722.png)
N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, an ethyl chain, and a trifluoromethyl-substituted benzyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine typically involves a multi-step process. One common method includes the reaction of 4-morpholineethanol with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions
N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or benzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted morpholine or benzyl derivatives.
科学的研究の応用
N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of target proteins, influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
類似化合物との比較
Similar Compounds
- **N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)phenyl]amine
- **N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)aniline
- **N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzamide
Uniqueness
N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
特性
分子式 |
C14H19F3N2O |
|---|---|
分子量 |
288.31 g/mol |
IUPAC名 |
2-morpholin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C14H19F3N2O/c15-14(16,17)13-4-2-1-3-12(13)11-18-5-6-19-7-9-20-10-8-19/h1-4,18H,5-11H2 |
InChIキー |
RSGXMELAEMQRAX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNCC2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2,3-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15283641.png)
![3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B15283648.png)
![2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)


![Tert-butyl 8'-bromo-5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate](/img/structure/B15283681.png)
![4,5-Dimethoxy-2-{[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B15283689.png)
![3-({2-[2-(1,2,4-Triazin-3-ylsulfanyl)ethoxy]ethyl}sulfanyl)-1,2,4-triazine](/img/structure/B15283699.png)
![2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole](/img/structure/B15283702.png)
![1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B15283706.png)
![9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283709.png)
![3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15283710.png)
![2-[4-(acetylamino)phenyl]-N-cyclopropyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283716.png)

